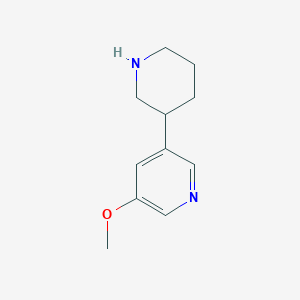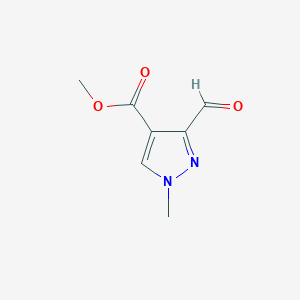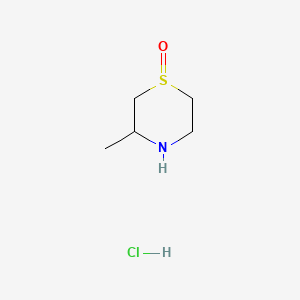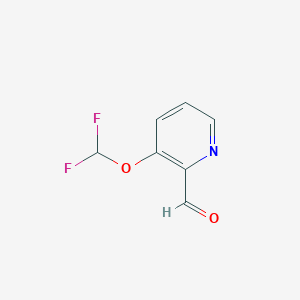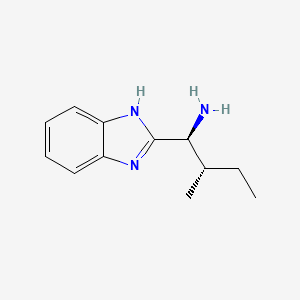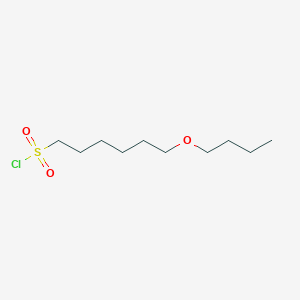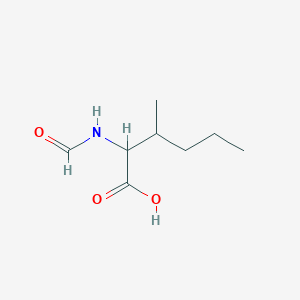
2-Formamido-3-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formamido-3-methylhexanoic acid: is an organic compound with the molecular formula C8H15NO3. It is a derivative of hexanoic acid, where the amino group is formylated. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-3-methylhexanoic acid typically involves the formylation of 3-methylhexanoic acid. One common method is the reaction of 3-methylhexanoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization or distillation to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formamido-3-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-Formamido-3-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Formamido-3-methylhexanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylhexanoic acid: A precursor in the synthesis of 2-Formamido-3-methylhexanoic acid.
2-Amino-3-methylhexanoic acid: A structurally similar compound with an amino group instead of a formamido group.
Hexanoic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of the formamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and can be modified to create derivatives with tailored properties for various applications.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-formamido-3-methylhexanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-4-6(2)7(8(11)12)9-5-10/h5-7H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
VFLXVVCIDJFCKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



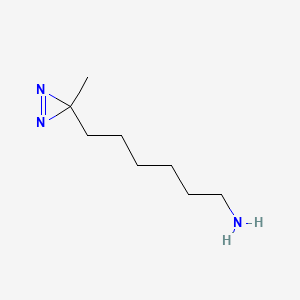
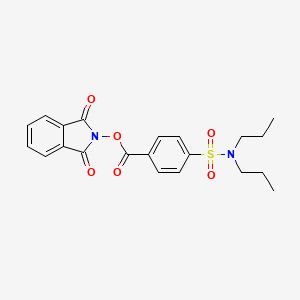
![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)



![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
